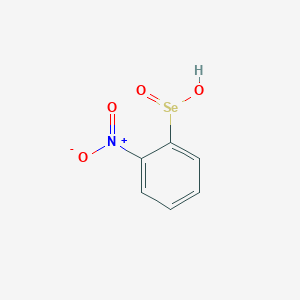![molecular formula C10H15NS B14633429 2-[(2-Methylpropyl)sulfanyl]aniline CAS No. 53036-43-4](/img/structure/B14633429.png)
2-[(2-Methylpropyl)sulfanyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methylpropylthio)aniline is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound features a benzene ring substituted with an amino group (NH₂) and a 2-(2-methylpropylthio) group. Anilines are known for their wide range of applications in various fields, including pharmaceuticals, dyes, and polymers.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-methylpropylthio)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated arene with an amine via a nucleophilic aromatic substitution pathway. This reaction typically requires high temperatures and/or high pressures to ensure high yields .
Industrial Production Methods: In industrial settings, the production of 2-(2-methylpropylthio)aniline may involve the use of palladium-catalyzed amination reactions. These methods are favored due to their efficiency and ability to produce high-purity products .
化学反応の分析
Types of Reactions: 2-(2-Methylpropylthio)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated anilines.
科学的研究の応用
2-(2-Methylpropylthio)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of 2-(2-methylpropylthio)aniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Aniline: The parent compound, which lacks the 2-(2-methylpropylthio) group.
N-Methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.
2-Chloroaniline: An aniline derivative with a chlorine atom substituted at the 2-position.
Uniqueness: 2-(2-Methylpropylthio)aniline is unique due to the presence of the 2-(2-methylpropylthio) group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications .
特性
CAS番号 |
53036-43-4 |
|---|---|
分子式 |
C10H15NS |
分子量 |
181.30 g/mol |
IUPAC名 |
2-(2-methylpropylsulfanyl)aniline |
InChI |
InChI=1S/C10H15NS/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6,8H,7,11H2,1-2H3 |
InChIキー |
JGIPBIADCIGWNL-UHFFFAOYSA-N |
正規SMILES |
CC(C)CSC1=CC=CC=C1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


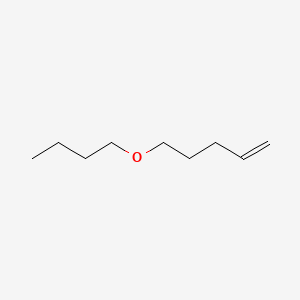
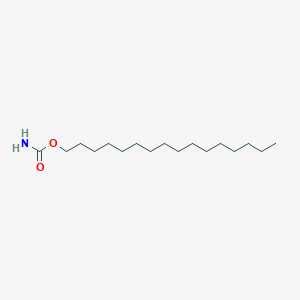


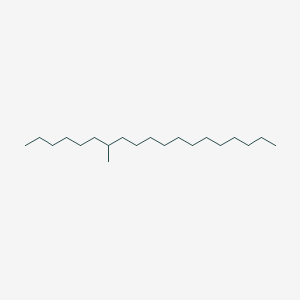
![1,3,5-Tribromo-2-[(4-methylphenyl)methoxy]benzene](/img/structure/B14633375.png)
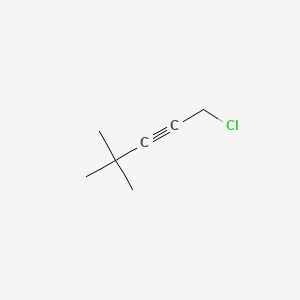

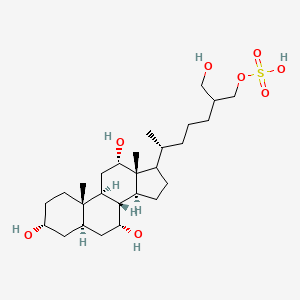
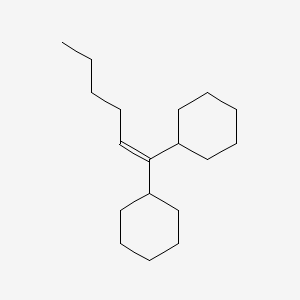
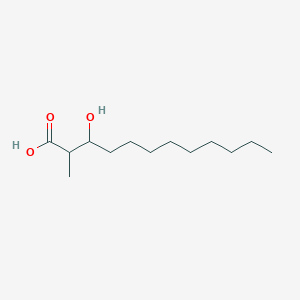

![2-[Hydroxy(phenyl)amino]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14633409.png)
